Home > Products > Screening Compounds P1097 > 1,3-Diethylxanthine
1,3-Diethylxanthine - 5169-95-9

1,3-Diethylxanthine

Catalog Number: EVT-3199944
CAS Number: 5169-95-9
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1,3-Diethylxanthine can be derived from theobromine or caffeine through various chemical modifications. Xanthines are classified under the purine alkaloids and are characterized by their ability to inhibit phosphodiesterase enzymes and block adenosine receptors, which contributes to their stimulant effects.

Synthesis Analysis

The synthesis of 1,3-Diethylxanthine can be achieved through several methods, primarily involving the modification of existing xanthine structures. One common approach includes:

  1. Starting Materials: The synthesis typically begins with 1,3-dimethyluracil or similar compounds.
  2. Alkylation Process: The compound undergoes alkylation with ethyl halides (such as ethyl bromide) in the presence of a base like potassium carbonate or sodium hydride. This step introduces ethyl groups at the 1 and 3 positions of the xanthine structure.
  3. Cyclization: Following alkylation, cyclization occurs to form the xanthine core structure.

Technical parameters such as temperature, reaction time, and solvent choice (commonly dimethylformamide or dimethyl sulfoxide) are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular formula of 1,3-Diethylxanthine is C₉H₁₁N₅O₂. Its structure features a fused bicyclic arrangement characteristic of xanthines:

  • Core Structure: The compound consists of a purine-like backbone with two ethyl groups attached at positions 1 and 3.
  • Functional Groups: It contains two carbonyl groups (C=O) and nitrogen atoms within its structure that contribute to its biological activity.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

1,3-Diethylxanthine participates in various chemical reactions that can modify its structure and enhance its pharmacological properties:

  • Phosphodiesterase Inhibition: As a phosphodiesterase inhibitor, it increases cyclic adenosine monophosphate (cAMP) levels within cells.
  • Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors (A1, A2A), which is crucial for its stimulant effects.

The reactivity of 1,3-Diethylxanthine allows it to participate in further derivatization reactions to create novel compounds with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action for 1,3-Diethylxanthine primarily involves:

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it prevents the breakdown of cAMP and cyclic guanosine monophosphate (cGMP), leading to increased intracellular signaling pathways that promote relaxation of smooth muscle tissues.
  • Adenosine Receptor Blockade: The compound blocks adenosine receptors which can lead to increased heart rate and improved respiratory function by preventing adenosine's inhibitory effects on neurotransmission.

This dual action contributes to its therapeutic uses in conditions such as asthma and chronic obstructive pulmonary disease .

Physical and Chemical Properties Analysis
  • Molecular Weight: Approximately 195.22 g/mol.
  • Solubility: It is soluble in water and organic solvents like ethanol and dimethyl sulfoxide.
  • Melting Point: The melting point is generally around 100–102 °C.
  • Absorption Spectrum: In UV-visible spectroscopy, it shows maximum absorption around 277 nm.

These properties are essential for determining the compound's behavior in biological systems and its formulation in pharmaceutical applications .

Applications

1,3-Diethylxanthine has several scientific applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting respiratory diseases due to its bronchodilator effects.
  • Research Tool: Used in laboratory studies to explore mechanisms related to phosphodiesterase inhibition and adenosine receptor signaling pathways.
  • Potential Antidiabetic Agent: Recent studies indicate that xanthines may have roles in modulating glucose metabolism, suggesting potential applications in diabetes management .
Molecular Pharmacology and Mechanisms of Action

Adenosine Receptor Antagonism: Selectivity Profiling and Allosteric Modulation

1,3-Dimethylxanthine (theophylline) functions as a non-selective competitive antagonist at adenosine receptors, exhibiting significant binding affinity for the A~1~, A~2A~, and A~2B~ receptor subtypes. This broad-spectrum antagonism distinguishes it from newer, more selective adenosine modulators. Theophylline's antagonistic activity is particularly pronounced at the A~2B~ receptor subtype, which is abundantly expressed in bronchial smooth muscle cells and pulmonary tissues. Adenosine is a potent endogenous bronchoconstrictor agent that also promotes mast cell degranulation and inflammatory mediator release in the airways. By blocking adenosine receptors, especially A~2B~, theophylline effectively inhibits adenosine-induced bronchoconstriction and reduces airway hyperresponsiveness [1] [3] [7].

The molecular basis of this antagonism involves the competitive displacement of adenosine from its binding pocket within the receptor structure. Xanthine derivatives like theophylline share structural similarities with adenosine but lack the ribose moiety, enabling them to bind receptors without inducing conformational changes required for activation. This binding interferes with G-protein coupling and subsequent downstream signaling. At therapeutic concentrations (10-20 μg/mL), theophylline achieves approximately 50-60% occupancy of adenosine receptors, sufficient to produce physiological effects without complete receptor blockade [1] [5].

Recent studies suggest theophylline may also exhibit allosteric modulatory properties at adenosine receptors, particularly at concentrations below those required for competitive antagonism. This modulation involves binding to secondary sites distinct from the primary adenosine-binding pocket, potentially altering receptor conformation and adenosine binding affinity. While the clinical significance of this allosteric modulation remains under investigation, it may contribute to theophylline's anti-inflammatory effects observed at lower plasma concentrations [5] [7].

Table 1: Theophylline's Adenosine Receptor Affinity Profile

Receptor SubtypePrimary LocationAffinity (K~i~, μM)Physiological Consequence of Antagonism
A~1~CNS neurons, cardiac muscle~30Reduced neuronal excitation, cardiac stimulation
A~2A~Immune cells, vasculature~20Vasodilation, reduced inflammation
A~2B~Bronchial smooth muscle, mast cells~10Bronchodilation, reduced mast cell degranulation
A~3~Eosinophils, neutrophils~100Reduced inflammatory cell activation

Phosphodiesterase (PDE) Isoenzyme Inhibition Dynamics

Theophylline demonstrates significant inhibitory activity against multiple phosphodiesterase (PDE) isoenzymes, with particular potency against PDE3, PDE4, and PDE10A subtypes. PDEs catalyze the hydrolysis of cyclic nucleotides (cAMP and cGMP), thereby terminating their intracellular signaling. Theophylline's inhibition of these enzymes results in elevated intracellular cAMP levels in airway smooth muscle cells and inflammatory cells, producing both bronchodilatory and anti-inflammatory effects [1] [5] [7].

The kinetics of PDE inhibition by theophylline follow a competitive model, with an IC~50~ value of approximately 100 μM for PDE3 and PDE4. This relatively weak inhibition compared to newer PDE4 inhibitors (e.g., roflumilast) suggests that PDE inhibition may not fully account for theophylline's clinical efficacy. However, the simultaneous inhibition of multiple PDE isoforms creates a synergistic effect on cyclic nucleotide regulation that differs from selective PDE inhibitors. Theophylline's inhibition of PDE3 in airway smooth muscle is particularly significant, as this isoform predominates in bronchial tissue and mediates cAMP-induced relaxation [5] [6].

The spatial dynamics of PDE inhibition are equally important. Theophylline appears to preferentially inhibit PDE activity within specific subcellular microdomains where cAMP signaling complexes are organized. This compartmentalized effect may explain how theophylline achieves functional significance despite modest overall increases in cellular cAMP. In pulmonary tissues, theophylline causes a 3-4 fold increase in cAMP concentrations within these microdomains, sufficient to activate protein kinase A (PKA) and downstream effectors responsible for smooth muscle relaxation and inhibition of inflammatory mediator release [1] [7].

Table 2: PDE Isoenzyme Inhibition Profile of Theophylline

PDE FamilyPrimary Tissue DistributionPrimary SubstrateFunctional Consequence of Inhibition
PDE3Airway smooth muscle, plateletscAMP/cGMPBronchodilation, reduced platelet aggregation
PDE4Immune cells, airway epitheliumcAMPReduced inflammation, decreased cytokine production
PDE10AStriatal neurons, thyroidcAMP/cGMPCNS effects, metabolic modulation
PDE5Vascular smooth musclecGMPMild vasodilation

Epigenetic Modulation via Histone Deacetylase (HDAC) Activation

A significant advance in understanding theophylline's mechanism involves its ability to activate histone deacetylases (HDACs), particularly HDAC2. This epigenetic mechanism operates independently of adenosine receptor antagonism and PDE inhibition and occurs at lower plasma concentrations (5-10 μg/mL) than those required for bronchodilation. HDAC activation represents a crucial anti-inflammatory mechanism, especially in steroid-resistant inflammatory conditions [3] [5] [7].

The molecular pathway involves theophylline-induced phosphorylation of HDAC2 via inhibition of PI3Kδ signaling. Activated HDAC2 deacetylates core histones in chromatin, resulting in chromatin condensation and reduced accessibility of transcription factors to pro-inflammatory gene promoters. This action is particularly important for the suppression of NF-κB-mediated transcription of cytokines (IL-6, IL-8, TNF-α), chemokines, and other inflammatory mediators. In patients with chronic obstructive pulmonary disease (COPD) and severe asthma, oxidative stress reduces HDAC2 activity and expression, contributing to corticosteroid resistance. Theophylline restores HDAC2 function through redox-sensitive mechanisms, thereby reversing this corticosteroid resistance and enhancing the anti-inflammatory efficacy of glucocorticoids [3] [5].

The kinetics of HDAC activation demonstrate a bell-shaped dose-response curve, with maximal effects observed at lower theophylline concentrations. At higher concentrations (>20 μg/mL), this effect diminishes, possibly due to activation of counter-regulatory mechanisms. The molecular interaction involves direct binding of theophylline to a regulatory site on HDAC2, inducing conformational changes that enhance its deacetylase activity. This epigenetic mechanism explains theophylline's efficacy in reducing chronic airway inflammation and its synergistic action with corticosteroids in difficult-to-treat respiratory diseases [5] [7].

Intracellular Signaling Cascades: Cyclic Nucleotide Regulation

Theophylline orchestrates complex modulation of intracellular signaling primarily through cAMP and cGMP accumulation via PDE inhibition, but also through adenosine receptor-mediated pathways. In airway smooth muscle, increased cAMP levels activate protein kinase A (PKA), which phosphorylates multiple targets including the large-conductance calcium-activated potassium (BK~Ca~) channels. This hyperpolarizes the cell membrane, reducing calcium influx through voltage-dependent calcium channels and lowering intracellular calcium concentrations. The net effect is smooth muscle relaxation and bronchodilation [1] [7].

Beyond cyclic nucleotide regulation, theophylline influences several key signaling pathways:

  • NF-κB pathway suppression: By preventing IκBα degradation and inhibiting nuclear translocation of the p65 subunit, theophylline reduces transcription of pro-inflammatory genes encoding cytokines (IL-6, IL-8), adhesion molecules, and enzymes (COX-2, iNOS) [3] [7].

  • MAP kinase modulation: Theophylline inhibits JNK and p38 MAPK activation, pathways involved in stress responses and cytokine production. This inhibition contributes to reduced synthesis of inflammatory mediators [1] [5].

  • Transcriptional regulation: Through HDAC2 activation, theophylline promotes the deacetylation of histones associated with inflammatory gene promoters, creating a repressive chromatin environment that limits transcriptional activation [3] [5].

The temporal dynamics of these signaling effects vary significantly. PDE inhibition and adenosine receptor antagonism produce rapid effects (minutes), while HDAC activation and subsequent gene expression changes develop over hours to days. This time course corresponds to theophylline's clinical effects: relatively rapid bronchodilation followed by gradual reduction in airway inflammation over weeks of therapy [1] [5].

The interconnected nature of these signaling cascades creates a network effect where modulation at one node influences multiple pathways. For example, increased cAMP levels not only cause bronchodilation but also inhibit TNF-α synthesis and enhance IL-10 production, contributing to the overall anti-inflammatory profile. This multi-target engagement distinguishes theophylline from more selective agents and may explain its persistent clinical utility despite a narrow therapeutic index [1] [3] [5].

Properties

CAS Number

5169-95-9

Product Name

1,3-Diethylxanthine

IUPAC Name

1,3-diethyl-7H-purine-2,6-dione

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

GIMNFISWKTZFKJ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC=N2

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.